2-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]ethanol hydrochloride
Overview
Description
2-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]ethanol hydrochloride is a useful research compound. Its molecular formula is C12H19BrClNO3 and its molecular weight is 340.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.02368 g/mol and the complexity rating of the compound is 206. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biodegradation and Environmental Fate
Biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater
This review summarizes knowledge on the biodegradation and environmental fate of ETBE, a compound structurally related to ethers and alcohols, highlighting microbial degradation pathways and the impact of co-contaminants on degradation processes. Such insights are crucial for understanding how similar compounds, potentially including "2-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]ethanol hydrochloride," might behave in environmental settings and how bioremediation strategies could be developed for their management (Thornton et al., 2020).
Drug and Compound Metabolism
Serotonin and alcohol intake, abuse, and dependence Findings of animal studies
This research explores the role of serotonin in regulating alcohol intake, providing a framework for studying the effects of various compounds on neurotransmission and behavior. Understanding the interactions between chemical compounds, such as "this compound," and neurotransmitter systems could inform their potential therapeutic applications or side effects (Lemarquand et al., 1994).
Chemical Synthesis and Material Science
Conversion of plant biomass to furan derivatives and sustainable access to the new generation of polymers, functional materials, and fuels
This review discusses the synthesis of HMF from plant biomass and its derivatives, including furan-based compounds similar in functional groups to "this compound." The applications in polymers, materials, and fuels underscore the importance of such compounds in developing sustainable chemical feedstocks (Chernyshev et al., 2017).
Pharmacology and Toxicology
Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens
This research provides insights into the pharmacological and toxicological profiles of structurally complex compounds, emphasizing the importance of understanding the interactions of new chemical entities with biological systems. Such information could be relevant for assessing the safety and potential biological effects of "this compound" in pharmacological contexts (Halberstadt, 2017).
Properties
IUPAC Name |
2-[(5-bromo-2-ethoxy-3-methoxyphenyl)methylamino]ethanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO3.ClH/c1-3-17-12-9(8-14-4-5-15)6-10(13)7-11(12)16-2;/h6-7,14-15H,3-5,8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGISHLGBQQPDHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)Br)CNCCO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.